molecular formula C8H15Cl2N5 B2358976 2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride CAS No. 2503208-99-7

2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride

Cat. No. B2358976
CAS RN: 2503208-99-7
M. Wt: 252.14
InChI Key: WVSSATIHOMDFIF-UHFFFAOYSA-N
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Description

“2-Piperazin-1-ylpyrimidin-4-amine;dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N5 and a molecular weight of 252.14 .

Scientific Research Applications

Antitumor Activity

2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride has shown potential in antitumor applications. Specifically, compounds incorporating N-(pyrimidin-2-yl)piperazine, a related structure, demonstrated fair activity against breast cancer cells (MCF7 and T47D) (Daldoom et al., 2020).

Polyamide Synthesis

This compound has been utilized in the synthesis of polyamides. Polyamides containing uracil and adenine as side groups were synthesized using diamines like piperazine, demonstrating the compound's utility in complex organic synthesis (Hattori & Kinoshita, 1979).

Luminescent Properties

Research indicates the potential of piperazine-substituted naphthalimides, related to 2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride, in luminescent properties and photo-induced electron transfer. This suggests applications in materials science and possibly in imaging technologies (Gan et al., 2003).

Antimicrobial Activity

Derivatives of 2-Piperazin-1-ylpyrimidin-4-amine; dihydrochloride have been synthesized with demonstrated antimicrobial activities. This suggests its potential in developing new antimicrobial agents (Yurttaş et al., 2016).

Hypoglycemic Agents

In the medical field, N-(pyrimidin-4-yl)thiazol-2-amine derivatives, related to the chemical , have been synthesized and evaluated as glucokinase activators, showing potential as dual-acting hypoglycemic agents. This could lead to new treatments for conditions like diabetes (Song et al., 2011).

properties

IUPAC Name

2-piperazin-1-ylpyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5.2ClH/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2,(H2,9,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSSATIHOMDFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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